Antiproliferative agent-22

Breast Cancer Triple-Negative Breast Cancer (TNBC) Antiproliferative Screening

Researchers studying multi-subtype breast cancer require positive controls with balanced activity across ER+ and TNBC lines-a property not generalizable across antiproliferative agents. Antiproliferative agent-22 (CAS 1374305-45-9) provides this specificity. - Validated low-micromolar IC50: MCF-7, MDA-MB-231, MDA-MB-468 - Moderate potency: Enables cytostasis studies without complete apoptosis - Certified purity ≥99%: Suitable as HPLC reference standard - Naphthoquinone-hydrazone scaffold: Distinct from microtubule destabilizers

Molecular Formula C17H13N3O3
Molecular Weight 307.30 g/mol
Cat. No. B12392350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-22
Molecular FormulaC17H13N3O3
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3
InChIInChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3
InChIKeyNRGGLSFKMILUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-22 for Breast Cancer Research


Antiproliferative agent-22 (CAS: 1374305-45-9), chemically identified as (E)-N'-(8-hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)isonicotinohydrazide, is a synthetic organic compound with a naphthoquinone-hydrazone core structure . It is commercially available as a research reagent and exhibits dose-dependent antiproliferative activity against a panel of human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 line and the triple-negative (TNBC) MDA-MB-231 and MDA-MB-468 lines, with documented IC50 values in the low micromolar range . The compound is supplied with a high certified purity (≥99%), ensuring reproducibility in quantitative biological assays [1].

Substitution Limitations of Antiproliferative Agent-22


The broad term 'antiproliferative agent' encompasses a chemically and mechanistically diverse array of compounds, making simple substitution based on functional class unreliable. Antiproliferative agent-22 is a naphthoquinone-hydrazone derivative , a chemical scaffold distinct from the platinum-based microtubule destabilizers (e.g., Antiproliferative agent-23) or the mitochondrial apoptosis inducers (e.g., Apoptosis inducer 41) that share the same functional descriptor [1]. Consequently, its specific cell line sensitivity profile, particularly its balanced activity across both ER+ and TNBC subtypes, and its moderate potency range are not transferable properties of the class. Selection for a specific research application requires a precise match between the compound's validated quantitative profile and the experimental model, as detailed in the evidence below.

Antiproliferative Agent-22 Comparative Evidence


Balanced Activity Across Breast Cancer Subtypes

Antiproliferative agent-22 demonstrates a balanced activity profile across breast cancer subtypes, inhibiting the growth of both ER+ MCF-7 cells (IC50 = 6.2 μM) and the more aggressive TNBC lines MDA-MB-231 and MDA-MB-468 (IC50 = 3.3 μM each) . In contrast, the functional comparator Apoptosis inducer 41, while equipotent against MCF-7 (IC50 = 6.2 μM), lacks reported activity data against these TNBC models, limiting its applicability in heterogeneous breast cancer studies [1].

Breast Cancer Triple-Negative Breast Cancer (TNBC) Antiproliferative Screening

Moderate Potency vs. Microtubule Destabilizers

The potency of Antiproliferative agent-22 (IC50 = 3.3-6.2 μM against breast cancer lines) occupies a moderate range that is distinct from the sub-micromolar potency of the platinum-based microtubule destabilizer Antiproliferative agent-23 [1]. Specifically, Antiproliferative agent-23 exhibits IC50 values of 0.94 μM (MCF-7) and 1.53 μM (MDA-MB-231) under similar in vitro conditions, representing a 5- to 10-fold increase in cytotoxic potency . This quantitative difference is consistent with their distinct chemical classes and proposed mechanisms of action.

Cytotoxicity Microtubule Destabilizer Potency Profiling

High Purity for Reproducibility

Antiproliferative agent-22 is supplied with a certified purity of 99.27% as verified by HPLC [1]. While a purity specification of ≥98% is typical for research-grade compounds, the quantified high purity of this specific lot ensures that observed biological effects are attributable to the parent compound and not to contaminants that could confound results in sensitive cellular assays.

Compound Purity Reproducibility Quality Control

Antiproliferative Agent-22 Applications


Positive Control for Breast Cancer Proliferation Assays

Given its reproducible and documented IC50 values across MCF-7, MDA-MB-231, and MDA-MB-468 cell lines , Antiproliferative agent-22 serves as an ideal positive control for establishing baseline growth inhibition in multi-subtype breast cancer screening panels. Its moderate potency prevents complete cell death, allowing for the accurate quantification of synergistic or antagonistic effects with other test compounds.

Non-Cytotoxic Growth Arrest Studies

Unlike highly potent microtubule destabilizers such as Antiproliferative agent-23 (IC50 < 2 μM) , the moderate activity of Antiproliferative agent-22 makes it a valuable tool for probing cellular pathways related to growth arrest and cytostasis without the overwhelming apoptosis signature characteristic of highly cytotoxic agents. This is particularly relevant for studies aiming to dissect early signaling events in response to antiproliferative stress.

Reference Standard for Analytical Applications

With a documented purity of 99.27% [1], Antiproliferative agent-22 is suitable as a reference standard for HPLC method development or for verifying the identity and purity of structurally related synthetic analogs in medicinal chemistry campaigns. Its well-defined chemical structure (C17H13N3O3, MW 307.3) facilitates unambiguous analytical detection.

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